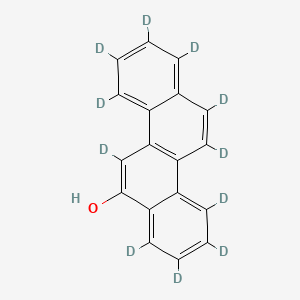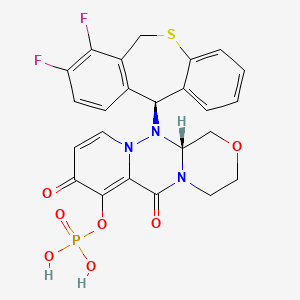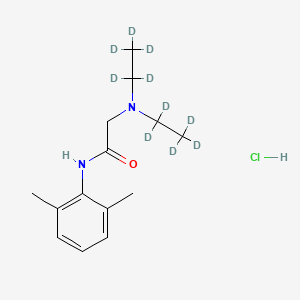
DBCO-PEG4-Ahx-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-Ahx-DM1 is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound is composed of a potent microtubulin inhibitor, DM1, and a linker, DBCO-PEG4-Ahx. DM1 belongs to the maytansinoid class of cytotoxins, which are structurally similar to rifamycin, geldanamycin, and ansatrienin. These cytotoxins can bind to tubulin at or near the vinblastine-binding site, interfering with the formation of microtubules and depolymerizing already formed microtubules, inducing mitotic arrest in the intoxicated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG4-Ahx-DM1 involves the conjugation of DM1 to the DBCO-PEG4-Ahx linker. The process typically employs click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and selective conjugation of the azide-functionalized DM1 to the DBCO-functionalized PEG4-Ahx linker .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product. The reaction conditions are optimized to maintain the stability and activity of the compound throughout the production process .
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG4-Ahx-DM1 primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include azide-functionalized DM1, DBCO-functionalized PEG4-Ahx, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed: The major product formed from the reaction is the this compound conjugate, which is used in the development of ADCs. The purity of the final product is typically above 94%, ensuring its efficacy in research applications .
Scientific Research Applications
DBCO-PEG4-Ahx-DM1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for click chemistry reactions, enabling the efficient and selective conjugation of biomolecules. In biology, it is used to study the effects of microtubule inhibition on cell division and proliferation. In medicine, this compound is used in the development of ADCs for targeted cancer therapy, leveraging its ability to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity .
Mechanism of Action
The mechanism of action of DBCO-PEG4-Ahx-DM1 involves the inhibition of microtubule formation by DM1. DM1 binds to tubulin at or near the vinblastine-binding site, preventing the polymerization of tubulin into microtubules and causing the depolymerization of already formed microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death. The DBCO-PEG4-Ahx linker facilitates the selective delivery of DM1 to target cells through click chemistry reactions with azide-functionalized biomolecules .
Comparison with Similar Compounds
DBCO-PEG4-Ahx-DM1 is unique in its combination of a potent microtubulin inhibitor and a versatile linker for click chemistry reactions. Similar compounds include other drug-linker conjugates used in ADCs, such as DBCO-PEG4-vc-PAB-Ahx-DM1 and DM1-PEG4-DBCO. These compounds also utilize maytansinoid cytotoxins and PEG-based linkers but differ in their specific linker structures and conjugation chemistries .
List of Similar Compounds:- DBCO-PEG4-vc-PAB-Ahx-DM1
- DM1-PEG4-DBCO
- Auristatin-based ADCs
- Camptothecin-based ADCs
- Duocarmycin-based ADCs
This compound stands out due to its efficient and selective click chemistry conjugation, making it a valuable tool in the development of targeted therapies and research applications .
Properties
Molecular Formula |
C68H89ClN6O17 |
|---|---|
Molecular Weight |
1297.9 g/mol |
IUPAC Name |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate |
InChI |
InChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/b22-16+,45-17+/t46-,47+,55?,56-,57+,64?,67+,68+/m1/s1 |
InChI Key |
HAGWYLKCEZXKPL-GIYGEEODSA-N |
Isomeric SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)










![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
